molecular formula C13H19ClN2O5S2 B12417840 Mefruside-d3

Mefruside-d3

Cat. No.: B12417840
M. Wt: 385.9 g/mol
InChI Key: SMNOERSLNYGGOU-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mefruside-d3 is a deuterium-labeled version of Mefruside, a sulfonamide diuretic. The incorporation of deuterium, a stable heavy isotope of hydrogen, into Mefruside enhances its pharmacokinetic and metabolic profiles. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

The synthesis of Mefruside-d3 involves the incorporation of deuterium into the Mefruside molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely disclosed. the general approach involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium in the Mefruside structure .

Chemical Reactions Analysis

Mefruside-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Scientific Research Applications

Mefruside-d3 is widely used in scientific research, particularly in the following areas:

    Chemistry: As a stable isotope-labeled compound, it serves as a tracer for studying reaction mechanisms and pathways.

    Biology: It is used in metabolic studies to track the distribution and breakdown of Mefruside in biological systems.

    Medicine: this compound helps in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Mefruside.

    Industry: It is used in the development and quality control of pharmaceuticals

Mechanism of Action

Mefruside-d3 exerts its effects by influencing kidney function, specifically targeting the nephron, the functional unit of the kidney. It enhances the excretion of sodium and potassium, leading to diuresis. The deuterium substitution may alter the pharmacokinetics and metabolic stability of the compound, potentially enhancing its therapeutic effects .

Comparison with Similar Compounds

Mefruside-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

Properties

Molecular Formula

C13H19ClN2O5S2

Molecular Weight

385.9 g/mol

IUPAC Name

4-chloro-1-N-[(2-methyloxolan-2-yl)methyl]-1-N-(trideuteriomethyl)benzene-1,3-disulfonamide

InChI

InChI=1S/C13H19ClN2O5S2/c1-13(6-3-7-21-13)9-16(2)23(19,20)10-4-5-11(14)12(8-10)22(15,17)18/h4-5,8H,3,6-7,9H2,1-2H3,(H2,15,17,18)/i2D3

InChI Key

SMNOERSLNYGGOU-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC1(CCCO1)C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Canonical SMILES

CC1(CCCO1)CN(C)S(=O)(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N

Origin of Product

United States

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